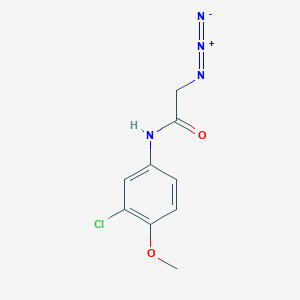
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide, also known as 2-Azido-N-methoxychlorophenylacetamide or 2-Azido-methoxychlorophenylacetamide (2-AMCP), is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 2-AMCP is an azido-containing compound that has been used as a probe for the study of protein-ligand interactions, as an inhibitor of phospholipase A2, and as a potential drug for the treatment of certain cancer types.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide, which is then reacted with sodium azide to form the final product.
Starting Materials
3-chloro-4-methoxyaniline, chloroacetyl chloride, sodium azide
Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)acetamide., Step 2: N-(3-chloro-4-methoxyphenyl)acetamide is then reacted with sodium azide in the presence of a solvent such as DMF to form 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide., Step 3: The final product is purified using standard techniques such as column chromatography.
作用機序
2-AMCP binds to proteins via a hydrogen bond between the azido group and the protein's side chain. The azido group is highly reactive, and the binding of the azido group to the protein's side chain results in a conformational change in the protein and a decrease in its activity.
生化学的および生理学的効果
2-AMCP has been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids. This inhibition leads to an accumulation of phospholipids in the cell, which can lead to changes in cell membrane structure and function. Additionally, 2-AMCP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids and lipids, which can lead to changes in the cell’s energy metabolism.
実験室実験の利点と制限
2-AMCP is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-AMCP can be toxic at high concentrations and should be handled with caution.
将来の方向性
The potential applications of 2-AMCP are numerous and include the study of protein-ligand interactions, the inhibition of phospholipase A2, and the potential use of 2-AMCP as a drug for the treatment of certain cancer types. Additionally, 2-AMCP could be used as a tool to study the effects of mutations on protein-ligand interactions, as well as the effects of mutations on cell membrane structure and function. Finally, 2-AMCP could be used to study the metabolism of fatty acids and lipids, and its potential role in the development of metabolic diseases.
科学的研究の応用
2-AMCP has been used as a probe for the study of protein-ligand interactions. It has been used to study the binding of proteins to small molecules, and the binding of proteins to other proteins. It has also been used to study the effects of mutations on protein-ligand interactions. Additionally, 2-AMCP has been used as an inhibitor of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids.
特性
IUPAC Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFJXGUIMVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)
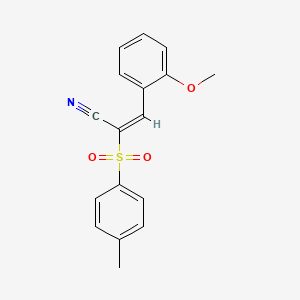
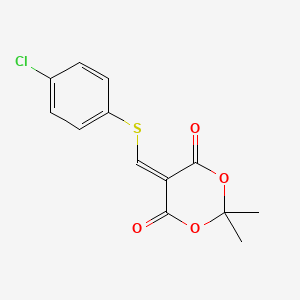
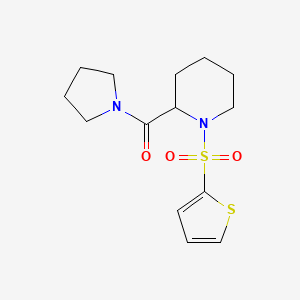
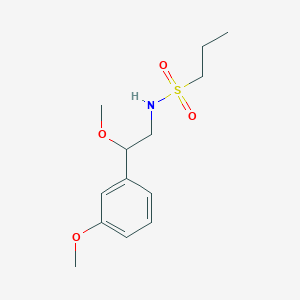
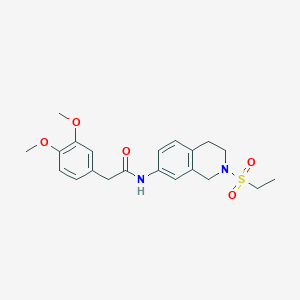

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
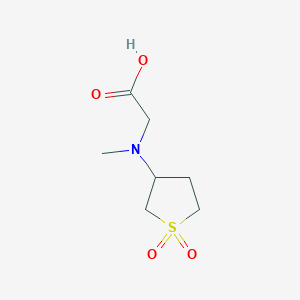
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)